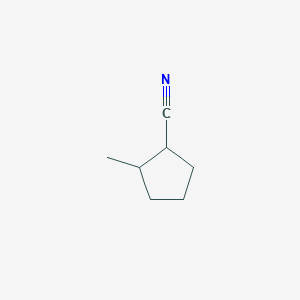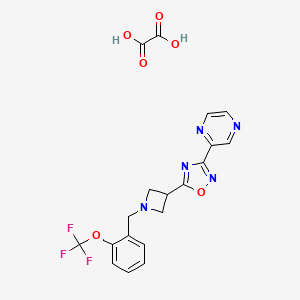![molecular formula C18H25N5O2S B2739305 N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide CAS No. 689266-21-5](/img/no-structure.png)
N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide
カタログ番号 B2739305
CAS番号:
689266-21-5
分子量: 375.49
InChIキー: CTIOGVQKIHWTSA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide” is a complex organic compound. It contains a quinazolinone moiety, which is a type of heterocyclic compound. Quinazolinones have broad applications in the biological, pharmaceutical, and material fields .
Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions, including amination, annulation, and other transformations . The specific reactions that “N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide” can undergo would depend on the specific conditions and reagents used.科学的研究の応用
Antimalarial and Antiviral Properties
- Some sulfonamide derivatives, including quinazoline and sulfanilamide structures similar to N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide, have shown promise in antimalarial and antiviral research. These compounds have demonstrated significant activity against malaria parasites and SARS-CoV-2, the virus responsible for COVID-19. Their reactivity and molecular docking studies suggest potential for therapeutic applications (Fahim & Ismael, 2021).
Antimicrobial and Antifungal Activities
- Novel sulfonamide derivatives, including those with quinazolinone structures, have been synthesized and tested for antimicrobial and antifungal properties. These compounds exhibited varying degrees of effectiveness against bacterial and fungal strains, demonstrating the chemical versatility and potential of such molecules in developing new antibiotics and antifungal agents (Patel et al., 2010).
Anti-inflammatory Properties
- Quinazoline sulfonamides have been explored for their H4 receptor inverse agonist properties, showing potential in treating inflammation. By optimizing the sulfonamide substituents, researchers have developed compounds with excellent affinity for the H4 receptor, demonstrating anti-inflammatory activity in animal models of acute inflammation (Smits et al., 2010).
Anticancer Research
- Compounds with quinazolinone structures have been investigated for their potential as anticancer agents. By synthesizing derivatives and evaluating their cytotoxic effects against cancer cell lines, researchers have identified several compounds with significant activity, suggesting the role of such molecules in cancer research and therapy development (Hassanzadeh et al., 2019).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide involves the reaction of 2-mercaptoquinazoline with 2-bromoacetylacetamide followed by reaction with 6-bromo-1-hexanamine. The resulting intermediate is then reacted with sodium hydrosulfide to form the final product.", "Starting Materials": [ "2-mercaptoquinazoline", "2-bromoacetylacetamide", "6-bromo-1-hexanamine", "Sodium hydrosulfide" ], "Reaction": [ "Step 1: Reaction of 2-mercaptoquinazoline with 2-bromoacetylacetamide in the presence of a base such as potassium carbonate to form N-(2-acetamidoethyl)-2-mercaptoquinazoline.", "Step 2: Reaction of N-(2-acetamidoethyl)-2-mercaptoquinazoline with 6-bromo-1-hexanamine in the presence of a base such as potassium carbonate to form N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide intermediate.", "Step 3: Reaction of N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide intermediate with sodium hydrosulfide in the presence of a base such as potassium carbonate to form the final product N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide." ] } | |
CAS番号 |
689266-21-5 |
製品名 |
N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |
分子式 |
C18H25N5O2S |
分子量 |
375.49 |
IUPAC名 |
N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |
InChI |
InChI=1S/C18H25N5O2S/c1-13(24)19-11-12-20-16(25)9-3-2-6-10-21-17-14-7-4-5-8-15(14)22-18(26)23-17/h4-5,7-8H,2-3,6,9-12H2,1H3,(H,19,24)(H,20,25)(H2,21,22,23,26) |
InChIキー |
CTIOGVQKIHWTSA-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCNC(=O)CCCCCNC1=NC(=S)NC2=CC=CC=C21 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



![(Z)-methyl 2-(6-((2-methoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2739223.png)
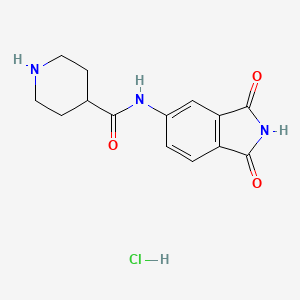



![4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2739232.png)
![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2739233.png)
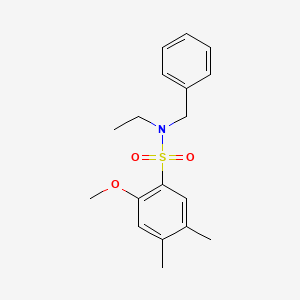

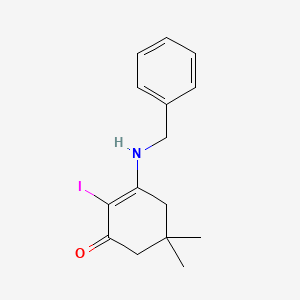
![3'-(4-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2739238.png)
![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2739241.png)
